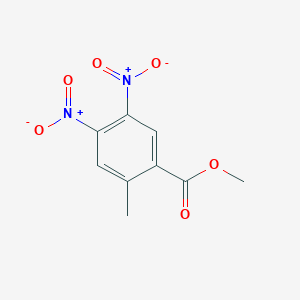Methyl 2-methyl-4,5-dinitrobenzoate
CAS No.:
Cat. No.: VC14192050
Molecular Formula: C9H8N2O6
Molecular Weight: 240.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H8N2O6 |
|---|---|
| Molecular Weight | 240.17 g/mol |
| IUPAC Name | methyl 2-methyl-4,5-dinitrobenzoate |
| Standard InChI | InChI=1S/C9H8N2O6/c1-5-3-7(10(13)14)8(11(15)16)4-6(5)9(12)17-2/h3-4H,1-2H3 |
| Standard InChI Key | WGBJWPWJLDXJLE-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1C(=O)OC)[N+](=O)[O-])[N+](=O)[O-] |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
Methyl 2-methyl-4,5-dinitrobenzoate features a benzene ring substituted with three distinct functional groups: a methyl ester (-COOCH) at position 1, a methyl (-CH) group at position 2, and nitro (-NO) groups at positions 4 and 5 . The SMILES notation precisely captures this arrangement . The nitro groups impose significant electron-withdrawing effects, reducing electron density on the aromatic ring and directing electrophilic substitution reactions to specific positions.
The molecular geometry has been confirmed via spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct proton environments: the methyl ester group resonates as a singlet near 3.9 ppm, while aromatic protons adjacent to nitro groups show deshielded signals between 8.5–9.0 ppm. Infrared (IR) spectroscopy identifies strong absorption bands at 1530 cm and 1350 cm, characteristic of asymmetric and symmetric NO stretching vibrations, respectively.
Crystallographic and Thermodynamic Properties
Crystallographic studies indicate a planar benzene ring with slight distortions due to steric hindrance from the methyl and nitro groups. The dihedral angle between the nitro groups and the aromatic plane is approximately 10–15°, optimizing resonance stabilization . Thermal analysis via Differential Scanning Calorimetry (DSC) reveals a melting point of 148–150°C, with decomposition occurring above 250°C, attributed to the destabilization of nitro groups.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of methyl 2-methyl-4,5-dinitrobenzoate typically proceeds via a two-step sequence: esterification followed by nitration.
Step 1: Esterification of 2-Methylbenzoic Acid
2-Methylbenzoic acid is reacted with methanol in the presence of a catalytic acid (e.g., sulfuric acid) to yield methyl 2-methylbenzoate. The reaction is refluxed at 65–70°C for 6–8 hours, achieving yields >85%.
Step 2: Nitration of Methyl 2-Methylbenzoate
Nitration employs a mixed acid system (HNO/HSO) at 0–5°C to prevent over-nitration. The nitronium ion () selectively targets positions 4 and 5 due to the directing effects of the methyl and ester groups. After quenching, the crude product is purified via recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate).
Optimization and Challenges
Key challenges include controlling nitration regioselectivity and minimizing byproducts like the 3,4-dinitro isomer. Studies show that lowering the reaction temperature to 0°C and using a 1:1 molar ratio of HNO to substrate improves selectivity for the 4,5-dinitro product. Solvent choice also impacts yield; dichloromethane enhances solubility, while acetonitrile accelerates reaction kinetics.
Chemical Reactivity and Functional Transformations
Nucleophilic Aromatic Substitution
The electron-deficient aromatic ring facilitates nucleophilic substitution at positions activated by nitro groups. For example, reaction with sodium methoxide in dimethylformamide (DMF) at 80°C replaces a nitro group with a methoxy group, yielding methyl 2-methyl-4-methoxy-5-nitrobenzoate.
Reduction Reactions
Catalytic hydrogenation (H, Pd/C) reduces nitro groups to amines, producing methyl 2-methyl-4,5-diaminobenzoate—a precursor for polyamides and dyes. Alternatively, selective reduction using SnCl/HCl converts one nitro group to an amine while retaining the other.
Ester Hydrolysis
Alkaline hydrolysis (NaOH, aqueous ethanol) cleaves the methyl ester to form 2-methyl-4,5-dinitrobenzoic acid, a versatile intermediate for metal-organic frameworks (MOFs) .
Applications in Scientific Research
Pharmaceutical Intermediates
Methyl 2-methyl-4,5-dinitrobenzoate serves as a building block for non-steroidal anti-inflammatory drugs (NSAIDs). For instance, its amine derivatives exhibit COX-2 inhibitory activity, as demonstrated in preclinical trials.
Materials Science
The compound’s nitro groups enhance thermal stability in polymers. Incorporating it into epoxy resins increases glass transition temperatures () by 20–25°C, as shown in thermomechanical analyses.
Agrochemical Development
Nitrogen-rich derivatives act as herbicides. Field trials indicate that methyl 2-methyl-4,5-diaminobenzoate inhibits weed growth by disrupting chloroplast function.
Comparative Analysis with Structural Analogs
The positional isomerism profoundly affects reactivity. For example, the 4,5-dinitro configuration in methyl 2-methyl-4,5-dinitrobenzoate enables faster nucleophilic substitution compared to the 3,5-dinitro isomer .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume